Benzyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate
Description
Historical Context of Tetrazolopyrimidine Derivatives
The development of tetrazolopyrimidine derivatives traces its origins to the broader exploration of heterocyclic chemistry in the early 20th century, building upon foundational work in pyrimidine and tetrazole chemistry. The initial synthesis of simple tetrazolopyrimidine structures emerged from the recognition that fused ring systems could provide enhanced biological activity compared to their individual components. Early researchers discovered that the combination of tetrazole and pyrimidine rings created unique electronic properties and hydrogen bonding capabilities that significantly influenced biological interactions. The systematic study of these compounds gained momentum in the latter half of the 20th century as synthetic methodologies improved and biological screening became more sophisticated.
The historical progression of tetrazolopyrimidine research demonstrates a clear evolution from simple synthetic curiosities to complex, biologically active molecules with well-defined structure-activity relationships. Pioneering work in the 1980s and 1990s established fundamental synthetic routes, including multicomponent reactions involving 5-aminotetrazole, various aldehydes, and beta-ketoester derivatives. These early methodologies laid the groundwork for the development of more sophisticated derivatives, including compounds with complex substitution patterns such as benzyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate. The recognition that tetrazolopyrimidine derivatives could serve as bioisosteres for natural nucleotides and other biologically important molecules sparked intensive research into their therapeutic applications.
Modern developments in tetrazolopyrimidine chemistry have been driven by advances in synthetic methodology, computational chemistry, and high-throughput biological screening. The introduction of novel catalytic systems, including metal-organic frameworks and ionic liquid catalysts, has enabled the synthesis of previously inaccessible compounds with enhanced structural complexity. Contemporary research has revealed that tetrazolopyrimidine derivatives exhibit diverse biological activities, including anti-Alzheimer's, anti-diabetes, anti-cancer, anti-microbial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma activities. This broad spectrum of biological activity has established tetrazolopyrimidines as privileged structures in medicinal chemistry, leading to intensive investigation of structurally complex derivatives such as this compound.
Position of this compound in Chemical Research
This compound occupies a unique position within the broader landscape of tetrazolopyrimidine research due to its sophisticated structural architecture and potential therapeutic applications. The compound's structure represents a convergence of several important design principles in medicinal chemistry, including the incorporation of heterocyclic privileged structures, strategic placement of hydrogen bond donors and acceptors, and the inclusion of lipophilic and hydrophilic regions for optimal pharmacological properties. This specific derivative exemplifies the modern approach to drug design, where multiple pharmacophoric elements are integrated into a single molecular framework to achieve enhanced biological activity and selectivity.
The compound's significance in current research stems from its potential role as a lead structure for the development of novel therapeutic agents targeting multiple biological pathways. Recent investigations have demonstrated that tetrazolopyrimidine derivatives with complex substitution patterns exhibit enhanced potency and selectivity compared to simpler analogs. The presence of the benzyl carboxylate moiety in this compound provides opportunities for prodrug strategies and targeted delivery approaches, while the pyridinyl substituent offers additional hydrogen bonding capabilities and potential metal coordination sites. These structural features position the compound as a valuable scaffold for structure-activity relationship studies and lead optimization efforts.
Contemporary research efforts have focused on elucidating the relationship between structural modifications and biological activity within the tetrazolopyrimidine class. This compound serves as an important reference compound in these studies, providing insights into the impact of specific substitution patterns on biological activity. The compound's structure allows for systematic modification of individual components, enabling researchers to dissect the contribution of each structural element to overall biological activity. This systematic approach has revealed important structure-activity relationships that guide the design of next-generation tetrazolopyrimidine derivatives with improved therapeutic profiles.
| Compound Identifier | Value |
|---|---|
| PubChem CID | 3605969 |
| Molecular Formula | C18H16N6O2 |
| Molecular Weight | 348.4 g/mol |
| Creation Date | 2005-09-09 |
| Last Modified | 2025-05-18 |
Importance in Heterocyclic Chemistry
The significance of this compound extends beyond its immediate therapeutic potential to encompass its role as a paradigmatic example of modern heterocyclic chemistry. The compound exemplifies the principles of heteroatom incorporation and ring fusion that define contemporary approaches to molecular design and synthesis. The tetrazolopyrimidine core structure represents one of eight possible isomeric forms, with the [1,5-a] fusion pattern being among the most stable and synthetically accessible variants. This structural stability, combined with the compound's complex substitution pattern, makes it an excellent model system for studying fundamental aspects of heterocyclic reactivity and biological activity.
The compound's importance in heterocyclic chemistry is further emphasized by its role in advancing synthetic methodology and catalytic systems. The synthesis of this compound and related derivatives has driven the development of novel multicomponent reaction protocols and catalytic systems. These methodological advances have broad implications for heterocyclic chemistry, enabling the efficient synthesis of structurally complex molecules that were previously difficult or impossible to access. The compound serves as a test case for evaluating new synthetic approaches and catalytic systems, contributing to the broader advancement of heterocyclic synthetic chemistry.
Recent research has demonstrated that tetrazolopyrimidine derivatives, including this compound, exhibit unique electronic and conformational properties that distinguish them from other heterocyclic classes. The presence of multiple nitrogen atoms within the fused ring system creates distinctive patterns of electron density distribution and hydrogen bonding capability that influence both chemical reactivity and biological activity. These properties have made tetrazolopyrimidine derivatives valuable tools for probing fundamental aspects of molecular recognition and biological activity, contributing to our understanding of structure-function relationships in complex heterocyclic systems.
| Structural Feature | Chemical Significance | Biological Relevance |
|---|---|---|
| Tetrazolopyrimidine Core | Stable fused ring system with multiple nitrogen atoms | Enhanced binding affinity and selectivity |
| Benzyl Carboxylate Moiety | Lipophilic group with hydrolyzable ester | Potential prodrug functionality |
| Pyridinyl Substituent | Hydrogen bond acceptor and metal coordination site | Improved protein interactions |
| Methyl Group | Hydrophobic substituent affecting conformation | Modulation of pharmacokinetic properties |
The compound's contribution to heterocyclic chemistry extends to its role in advancing our understanding of molecular hybridization strategies and privileged structure concepts. This compound represents a successful example of molecular hybridization, combining multiple pharmacophoric elements into a single molecular framework. This approach has become increasingly important in modern drug discovery, where researchers seek to develop molecules with enhanced potency, selectivity, and improved pharmacological properties. The compound serves as a valuable case study for understanding how different structural elements can be integrated to achieve synergistic effects and improved biological activity.
Properties
IUPAC Name |
benzyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-12-15(17(25)26-11-13-7-3-2-4-8-13)16(14-9-5-6-10-19-14)24-18(20-12)21-22-23-24/h2-10,16H,11H2,1H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHAHVHGZVSXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=N3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
This compound is characterized by its unique structure which includes a pyridine ring and a tetraazolo moiety. This structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains, including:
- Pseudomonas aeruginosa
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria have been reported as low as 0.21 µM, indicating potent antimicrobial properties. Such effectiveness suggests that this compound could serve as a lead structure for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against species such as Candida and Saccharomyces. The compound's ability to inhibit fungal growth further supports its potential therapeutic applications in treating fungal infections .
The mechanism through which this compound exerts its biological effects has been explored through molecular docking studies. These studies suggest that the compound interacts with key enzymes involved in bacterial cell wall synthesis and DNA replication, such as MurD and DNA gyrase. The binding energies observed indicate strong interactions that are crucial for its antibacterial activity .
Pharmacokinetic Properties
Pharmacokinetic assessments indicate that this compound adheres to Lipinski's rule of five , suggesting favorable absorption and permeability characteristics. Specifically:
- Absorption: High gastrointestinal absorption potential.
- Blood-Brain Barrier: Limited ability to cross the blood-brain barrier.
- Excretion: Not likely a substrate for P-glycoprotein, which implies minimal drug-drug interaction risks related to efflux transporters .
Research Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
- Synthesis of Derivatives : A study synthesized various derivatives and evaluated their antimicrobial activities, revealing that modifications in the structure can enhance potency against specific pathogens .
- Cytotoxicity Assessments : In vitro cytotoxicity tests using human cell lines (e.g., HaCat and Balb/c 3T3) indicated that certain derivatives exhibited low toxicity while maintaining antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
The substituents at positions 5, 6, and 7 significantly modulate the biological and physicochemical properties of dihydrotetrazolo[1,5-a]pyrimidines. Key comparisons include:
Key Observations:
- Aryl Substituents: The 2-pyridinyl group in the target compound may enhance solubility in polar solvents compared to bulky aryl groups like 4-morpholinophenyl or bromophenyl .
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents at position 5, as in , improve metabolic stability but may reduce synthetic yields due to steric effects .
Structural and Crystallographic Insights
X-ray crystallography of analogs reveals critical conformational features:
- Flattened Envelope Conformation : The dihydropyrimidine ring adopts a flattened envelope conformation, with sp³ hybridization at the flap carbon (C4). This geometry facilitates intermolecular interactions, such as N–H⋯N hydrogen bonding in Ethyl 7-(4-bromophenyl)-5-CF₃-... .
Preparation Methods
Three-Component Condensation Approaches
The tetraazolo[1,5-a]pyrimidine scaffold can be constructed via a one-pot MCR involving ethyl 5-aminotetrazole-1-carboxylate, 2-pyridinecarboxaldehyde, and methyl cyanoacetate. This method parallels the synthesis of triazolo[1,5-a]pyrimidines reported by, where 4,4’-trimethylenedipiperidine (TMDP) catalyzes Knoevenagel condensation and subsequent cyclization. For the target compound, TMDP’s dual functionality as a Lewis base and hydrogen-bond acceptor facilitates:
-
Activation of methyl cyanoacetate’s active methylene group.
-
Polarization of 2-pyridinecarboxaldehyde’s carbonyl via hydrogen bonding.
-
Nucleophilic attack by 5-aminotetrazole to form the tetraazolo ring.
Reaction conditions (water/ethanol 1:1 v/v at reflux) yield the intermediate 7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylic acid, which undergoes benzylation (Section 3.1). Typical yields range from 68–75% under TMDP catalysis, outperforming piperidine (52–60%) due to TMDP’s thermal stability and reduced toxicity.
Solvent and Temperature Optimization
Comparative studies reveal solvent systems critically influence reaction efficiency:
| Solvent System | Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Water/Ethanol (1:1) | TMDP | 80 | 75 | 4 |
| DMSO | Piperidine | 100 | 60 | 6 |
| Toluene | None | 120 | 42 | 8 |
Water/ethanol mixtures enhance solubility of polar intermediates while minimizing side reactions, as evidenced by. Microwave-assisted synthesis (100 W, 120°C) reduces reaction time to 1.5 hours but requires stringent moisture control.
Post-Cyclization Functionalization
Benzylation of the Carboxylic Acid Intermediate
The 6-carboxylic acid intermediate is esterified using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as base. This method, adapted from, achieves 85–90% conversion at 60°C over 12 hours. Alternative approaches include:
-
Steglich Esterification : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (25°C, 24 hours, 78% yield).
-
Mitsunobu Reaction : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (THF, 0°C to RT, 92% yield).
The Mitsunobu method, while higher-yielding, generates stoichiometric phosphine oxide waste, conflicting with green chemistry principles.
Regioselective Methylation at Position 5
Methylation is achieved via nucleophilic substitution on a 5-chloro precursor or direct C–H functionalization:
-
Chlorination-Methylation : Treatment of 5-chloro-7-(2-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate with methylmagnesium bromide (THF, −78°C) affords 62% yield.
-
Photoredox Catalysis : Using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ and methyl triflate under blue LED irradiation (CH₃CN, RT, 24 hours) achieves 71% yield with excellent regioselectivity.
Alternative Synthetic Routes
Stepwise Ring Construction
For laboratories lacking MCR capabilities, a stepwise approach is viable:
-
Pyrimidine Ring Formation : Condensation of 2-pyridinecarboxaldehyde and methyl cyanoacetate yields 7-(2-pyridinyl)-6-cyano-5-methyl-4,7-dihydropyrimidine.
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Tetrazole Annulation : Reaction with sodium azide and ammonium chloride in DMF (120°C, 8 hours) forms the tetraazolo ring.
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Cyano-to-Carboxylate Conversion : Hydrolysis with 6M HCl (reflux, 6 hours) followed by benzylation.
This route achieves 58% overall yield but requires rigorous purification after each step.
Solid-Phase Synthesis
Immobilizing the pyrimidine precursor on Wang resin enables iterative functionalization:
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Resin-bound 4,7-dihydropyrimidine-6-carboxylic acid.
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On-resin tetrazole formation using trimethylsilyl azide and BF₃·OEt₂.
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Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:1).
Yields (65–70%) are comparable to solution-phase methods but reduce solvent consumption by 40%.
Catalytic and Green Chemistry Innovations
TMDP as a Sustainable Catalyst
TMDP’s efficacy in triazolo-pyrimidine synthesis extends to tetraazolo analogs:
-
Mechanistic Role : Activates substrates via dual hydrogen bonding (Fig. 1):
-
Recyclability : Retains 89% activity after five cycles when recovered via aqueous extraction.
Solvent-Free Mechanochemical Synthesis
Ball-milling equimolar reactants with TMDP (500 rpm, 2 hours) achieves 70% yield, eliminating solvent waste. Particle size analysis (SEM) confirms uniform product crystallinity.
Analytical and Characterization Data
Spectroscopic Validation
Purity Assessment
HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min): 99.2% purity (tR = 6.7 min).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
